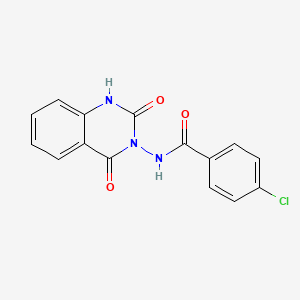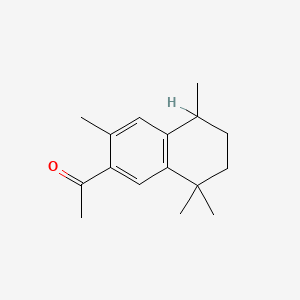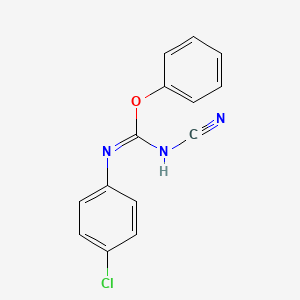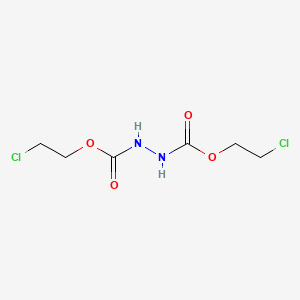
2-chloroethyl N-(2-chloroethoxycarbonylamino)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloroethyl N-(2-chloroethoxycarbonylamino)carbamate is a chemical compound with the molecular formula C_5H_9Cl_2NO_3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of chloroethyl and carbamate functional groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl N-(2-chloroethoxycarbonylamino)carbamate typically involves the reaction of 2-chloroethyl isocyanate with 2-chloroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-chloroethyl isocyanate+2-chloroethanol→2-chloroethyl N-(2-chloroethoxycarbonylamino)carbamate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its pure form.
化学反应分析
Types of Reactions
2-chloroethyl N-(2-chloroethoxycarbonylamino)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: The major products are substituted carbamates.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
科学研究应用
2-chloroethyl N-(2-chloroethoxycarbonylamino)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein modification.
Industry: The compound is used in the production of polymers, coatings, and other materials.
作用机制
The mechanism of action of 2-chloroethyl N-(2-chloroethoxycarbonylamino)carbamate involves its interaction with specific molecular targets, such as enzymes or proteins. The chloroethyl groups can form covalent bonds with nucleophilic sites on the target molecules, leading to inhibition or modification of their activity. The carbamate group can also undergo hydrolysis, releasing active intermediates that exert their effects on the target pathways.
相似化合物的比较
Similar Compounds
- 2-chloroethyl N-(2-ethylphenyl)carbamate
- 2-chloroethyl N-(2,6-diethylphenyl)carbamate
- 2-chloroethyl N-(2-chlorophenyl)carbamate
Uniqueness
2-chloroethyl N-(2-chloroethoxycarbonylamino)carbamate is unique due to the presence of both chloroethyl and carbamate functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
89580-96-1 |
|---|---|
分子式 |
C6H10Cl2N2O4 |
分子量 |
245.06 g/mol |
IUPAC 名称 |
2-chloroethyl N-(2-chloroethoxycarbonylamino)carbamate |
InChI |
InChI=1S/C6H10Cl2N2O4/c7-1-3-13-5(11)9-10-6(12)14-4-2-8/h1-4H2,(H,9,11)(H,10,12) |
InChI 键 |
DPKLTSJMEJRRLO-UHFFFAOYSA-N |
规范 SMILES |
C(CCl)OC(=O)NNC(=O)OCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


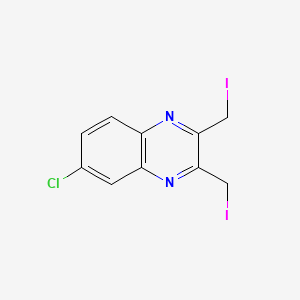

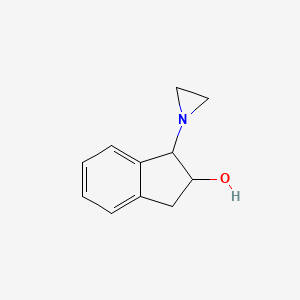

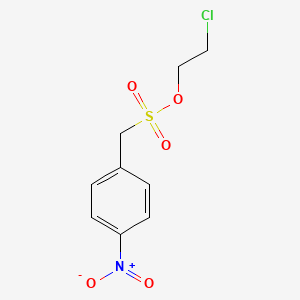
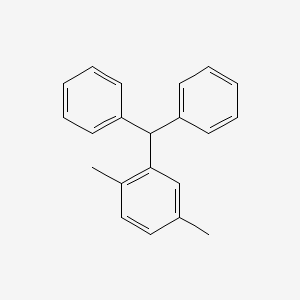
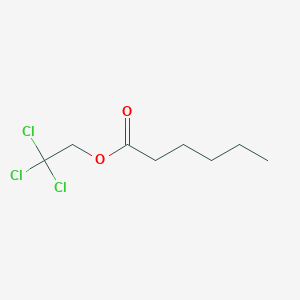
![1-[(2-Hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol](/img/structure/B14000471.png)
![1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea](/img/structure/B14000479.png)
![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]acetonitrile](/img/structure/B14000480.png)
